molecular formula C19H30O3 B1598620 Dodecyl 2-hydroxybenzoate CAS No. 1160-35-6

Dodecyl 2-hydroxybenzoate

Cat. No. B1598620
CAS RN: 1160-35-6
M. Wt: 306.4 g/mol
InChI Key: CJYBKFFVXWWBMY-UHFFFAOYSA-N
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Description

Dodecyl 2-hydroxybenzoate, also known as Dodecyl p-hydroxybenzoate or Dodecyl salicylate, is a chemical compound with the molecular formula C19H30O3 . It has a molecular weight of 306.4397 . This compound is also known by other names such as n-Dodecyl 4-hydroxybenzoate, Benzoic acid, 4-hydroxy-, dodecyl ester, and Benzoic acid, p-hydroxy-, dodecyl ester .


Synthesis Analysis

The synthesis of Dodecyl 2-hydroxybenzoate or similar compounds has been discussed in several studies . For instance, one study discussed the synthesis, structural analysis, and second-order hyperpolarizability of 2-amino-4-methylpyridiniium-4-hydroxybenzolate crystal . Another study reported the synthesis, structural characterization, and catalytic epoxidation potential of two oxodiperoxo complexes .


Molecular Structure Analysis

The molecular structure of Dodecyl 2-hydroxybenzoate consists of 19 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The structure also includes a hydroxyl group and a carboxylate group .


Chemical Reactions Analysis

The chemical reactions involving Dodecyl 2-hydroxybenzoate or similar compounds have been studied in the literature . For example, one study investigated the strength of the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates .


Physical And Chemical Properties Analysis

Dodecyl 2-hydroxybenzoate has a molecular weight of 306.44 and is insoluble in water at 25 ºC . Its density is approximately 0.997 g/cm3 at 20 ºC .

Scientific Research Applications

  • Bioremediation

    • Field : Environmental Science
    • Application : 4-hydroxybenzoic acid (4-HBA), a derivative of 2-hydroxybenzoate, is used extensively in food, pharmaceutical, and cosmetic industries. It is widely distributed in various environments. Bioremediation is a sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
    • Method : The strain Pseudarthrobacter phenanthrenivorans Sphe3, capable of degrading several aromatic compounds, grows on 4-HBA as the sole carbon and energy source .
    • Results : In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol. Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .
  • Bioactive Glasses

    • Field : Material Science
    • Application : Mesoporous 58S and 58S bioactive glasses (BGs) were surface modified by dodecyl alcohol through esterification reaction and PDLLA/modified BGs composite films were prepared .
    • Method : The modified BGs powders and composite films were treated in boiling water for 20 min to remove the dodecyl chains .
    • Results : After hydrolytic treatment, the modified BGs powders showed increased hydrophilicity. The hydrophilicity of the PDLLA/modified BGs composite films was also greatly improved. The tensile strength of the composite films after hydrolysis decreased slightly, but was still much higher than that of pure PDLLA film .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, derivatives of 2-hydroxybenzoate, are known to scavenge DPPH .
    • Method : The same esters of 3,4-dihydroxyphenyl alkanoates and 2,3-dihydroxyphenyl alkanoates were synthesized and tested for their effect on DPPH .
    • Results : The study did not provide specific results or outcomes obtained .
  • Disinfectant in Poultry Houses

    • Field : Microbiology
    • Application : A new compound disinfectant from N-Dodecyl-2- (Piridin-1-Ium)Acetamide Chloride has been developed to combat pathogenic microorganisms in poultry houses .
    • Method : The disinfectant was combined with two other disinfectants (chlorhexidine acetate and glutaraldehyde), and its antimicrobial activity, mutagenicity, and safety were assessed using European Standard methods .
    • Results : The compound disinfectants met the requirements of microbial reduction, and their effectiveness was not affected by organic matter. The bacteria tested did not develop resistance to these compound disinfectants. In vivo experiments showed that the disinfectants did not have a significant pathological effect in mice .
  • Soybean Lipoxygenase Inhibitors

    • Field : Biochemistry
    • Application : 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, derivatives of 2-hydroxybenzoate, are known to scavenge DPPH . In addition to their hexyl, nonyl, and dodecyl esters, the same esters of 3,4-dihydroxyphenyl alkanoates and 2,3-dihydroxyphenyl alkanoates were synthesized and tested for their effect on DPPH .
    • Method : The experiment was extended to search for lipoxygenase inhibitors acting both by chelating the iron of the active site of the enzyme and by reducing the ferric form of the enzyme to an inactive ferrous form .
    • Results : The study did not provide specific results or outcomes obtained .
  • Biodegradation of Surfactants

    • Field : Environmental Science
    • Application : Sodium dodecyl benzene sulfonate (DBS) is a widely used surfactant that is now found extensively in water bodies because of anthropogenic emissions .
    • Method : The degradation of DBS in the environment mainly relies on microorganisms .
    • Results : The study did not provide specific results or outcomes obtained .
  • Synthetic Strategies of 2-Arylbenzothiazole

    • Field : Synthetic and Medicinal Chemistry
    • Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
    • Method : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • Results : The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
  • Surface Modification of Bioactive Glasses

    • Field : Material Science
    • Application : Mesoporous 58S and 58S bioactive glasses (BGs) were surface modified by dodecyl alcohol through esterification reaction and PDLLA/modified BGs composite films were prepared .
    • Method : The purpose of this study was to investigate the properties of the modified BGs particles and the PDLLA/modified BGs composite films before and after hydrolytic treatment .
    • Results : The modified BGs powders and composite films were treated in boiling water for 20 min to remove the dodecyl chains .

Safety And Hazards

The safety data sheet for a similar compound, Dodecyl salicylate, indicates that it causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

dodecyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYBKFFVXWWBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388738
Record name Dodecyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl 2-hydroxybenzoate

CAS RN

1160-35-6
Record name Dodecyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Kubo, K Fujita, K Nihei, N Masuoka - Bioorganic & medicinal chemistry, 2003 - Elsevier
… However, this possibility can be ruled out since dodecyl benzoate (4), dodecyl 2-hydroxybenzoate (5) and dodecyl 3-hydroxybenzoate (6) did not exhibit any antibacterial activity …
Number of citations: 99 www.sciencedirect.com

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